Product packaging for 5-Fluoroquinoline-8-sulfonyl chloride(Cat. No.:CAS No. 1997-50-8)

5-Fluoroquinoline-8-sulfonyl chloride

Cat. No.: B122747
CAS No.: 1997-50-8
M. Wt: 245.66 g/mol
InChI Key: YQQUPRGXCYWYBA-UHFFFAOYSA-N
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Description

Overview of Quinolines and Fluoroquinolines in Organic Synthesis

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govrsc.org Its derivatives are prevalent in numerous natural products, particularly alkaloids, and form the core of a vast array of synthetic compounds with significant pharmacological properties. wikipedia.org The structural rigidity and the presence of a nitrogen atom make the quinoline ring an excellent pharmacophore capable of interacting with various biological targets. researchgate.net This has led to the development of quinoline-based drugs with a wide spectrum of activities, including antimalarial, anticancer, and antimicrobial properties. nih.govresearchgate.net

Fluoroquinolones, a class of synthetic antibiotics, are a prominent example of the successful application of the quinoline core structure in drug design. ptfarm.pliglobaljournal.com The introduction of a fluorine atom, typically at the C-6 position, along with other substituents, dramatically enhances the antibacterial potency and pharmacokinetic profile of these compounds. iglobaljournal.comnih.gov Since the discovery of nalidixic acid, the first quinolone antibacterial, medicinal chemists have synthesized thousands of analogues, leading to several generations of highly effective fluoroquinolone drugs. ptfarm.plnih.gov These compounds are valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, functioning by inhibiting bacterial DNA gyrase and topoisomerase IV. ptfarm.plnih.gov The synthetic versatility of the quinoline nucleus allows for extensive modification at various positions, enabling the fine-tuning of biological activity and properties. nih.govnih.gov

Table 1: Examples of Commercially Available Quinolone and Fluoroquinolone Drugs

Strategic Importance of Sulfonyl Chloride Functional Group

The sulfonyl chloride (-SO₂Cl) functional group is a highly valuable and reactive moiety in organic synthesis. wikipedia.org It serves as a powerful electrophilic reagent for the construction of sulfur-containing organic molecules, many of which possess important applications in pharmaceuticals and materials science. wikipedia.orgresearchgate.net

Sulfonyl chlorides are potent electrophiles due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom attached to the central sulfur atom. wikipedia.org This polarization makes the sulfur atom highly susceptible to nucleophilic attack. Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions. wikipedia.org

This reactivity allows sulfonyl chlorides to react readily with a wide range of nucleophiles, including:

Amines: Reaction with primary or secondary amines yields sulfonamides, one of the most common and important reactions of sulfonyl chlorides. eurjchem.comnih.gov

Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base produces sulfonate esters. eurjchem.comorganic-chemistry.org

Water: Hydrolysis of sulfonyl chlorides leads to the formation of the corresponding sulfonic acids. eurjchem.com

This predictable and robust reactivity makes the sulfonyl chloride group a reliable electrophilic synthon for creating stable carbon-sulfur and nitrogen-sulfur bonds. guidechem.com

Table 2: Common Nucleophilic Substitution Reactions of Sulfonyl Chlorides

The primary strategic role of sulfonyl chlorides is to introduce the sulfonyl group (R-SO₂-) into organic molecules. wikipedia.org The resulting sulfonamides and sulfonate esters are not merely stable products but are often key intermediates or the final bioactive compounds themselves. The sulfonamide functional group is a well-established pharmacophore found in a multitude of drugs, including antibiotics, diuretics, and anticonvulsants. The ability to readily synthesize a diverse library of sulfonamides from a single sulfonyl chloride precursor by reacting it with various amines is a powerful strategy in drug discovery. nih.govnih.gov

Furthermore, sulfonate esters are valuable intermediates in synthesis. The sulfonate group is an excellent leaving group, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions. This dual utility—as a stable linker and as a reactive handle—cements the strategic importance of sulfonyl chlorides in the assembly of complex molecular architectures. organic-chemistry.org

Scope of Research on 5-Fluoroquinoline-8-sulfonyl chloride and Related Derivatives

While the quinoline and sulfonyl chloride moieties are individually well-studied, academic research specifically detailing this compound is not extensively documented in publicly available literature. However, research on its isomers and related quinoline sulfonyl chlorides provides insight into its potential applications and synthetic utility.

For instance, studies on 8-quinolinesulfonyl chloride and its derivatives are more common. nih.gov This reagent is used as a building block in the synthesis of novel compounds evaluated for various biological activities. Research has demonstrated the synthesis of quinoline-8-sulfonamides as potential inhibitors of enzymes relevant to cancer metabolism. Similarly, 8-hydroxyquinoline-5-sulfonyl chloride has been used as a precursor to synthesize a range of 5-sulfonamide derivatives that were subsequently tested for anticancer and antibacterial activities.

The introduction of a fluorine atom onto the quinoline ring, as in this compound, is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. iglobaljournal.com Therefore, it can be inferred that this compound is a potentially valuable reagent for creating novel fluorinated quinoline sulfonamides and sulfonate esters for screening in drug discovery programs. The research focus for such a compound would likely involve its synthesis and subsequent reaction with diverse libraries of amines and alcohols to generate new chemical entities with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClFNO2S B122747 5-Fluoroquinoline-8-sulfonyl chloride CAS No. 1997-50-8

Properties

IUPAC Name

5-fluoroquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)6-2-1-5-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQUPRGXCYWYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590750
Record name 5-Fluoroquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1997-50-8
Record name 5-Fluoroquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoroquinoline-8-sulfonyl chloride
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Synthetic Methodologies for 5 Fluoroquinoline 8 Sulfonyl Chloride and Analogous Structures

Direct Sulfonylation Approaches to Quinoline (B57606) Sulfonyl Chlorides

Direct sulfonylation offers a straightforward route to quinoline sulfonyl chlorides, often involving the use of strong sulfonating agents.

Chlorosulfonylation of Fluoroquinoline Scaffolds using Chlorosulfonic Acid

Chlorosulfonic acid is a powerful and widely utilized reagent for the direct chlorosulfonation of a variety of organic compounds, including aromatic and heteroaromatic systems. pageplace.denih.gov This method's value lies in its ability to directly introduce the sulfonyl chloride group onto the quinoline ring in a single step. pageplace.de The reaction of a fluoroquinoline with an excess of chlorosulfonic acid leads to the formation of the corresponding sulfonyl chloride. pageplace.deresearchgate.net This process is a cornerstone in the industrial production of many important chemicals. pageplace.de

For instance, the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride is achieved by treating 8-hydroxyquinoline (B1678124) with chlorosulfonic acid. nih.gov Similarly, a method for producing quinoline-8-sulfonyl chloride involves reacting quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride. google.com While effective, these reactions can be highly exothermic and require careful control of reaction conditions. lookchem.com

Optimization of Reaction Conditions and Regioselectivity

The regioselectivity of the chlorosulfonylation of quinolines is a critical aspect that requires careful optimization of reaction conditions. The position of the incoming sulfonyl chloride group is influenced by factors such as the existing substituents on the quinoline ring, the reaction temperature, and the ratio of reactants.

For example, the sulfonation of 8-methoxyquinoline (B1362559) with chlorosulfonic acid yields 8-methoxyquinoline-5-sulfonyl chloride. nih.gov The development of methods for the regioselective functionalization of quinolines is an area of significant research interest, with transition metal-catalyzed C-H activation being a promising strategy to control the site of substitution. mdpi.com Fast, metal-free, iodine-induced sulfonylation of quinoline N-oxides has also been demonstrated to achieve high regioselectivity and yields. rsc.orgnih.gov These advanced methods offer more precise control over the sulfonation position, which is crucial for the synthesis of specific isomers. mdpi.com

Multi-Step Synthetic Strategies for Sulfonyl Chloride Formation

When direct sulfonylation is not feasible or does not provide the desired regioselectivity, multi-step synthetic routes are employed. These strategies often involve the conversion of a pre-existing functional group on the quinoline ring into a sulfonyl chloride.

Synthesis from Aminoquinoline Derivatives via Diazotization and Halogenation (e.g., Sandmeyer-type Reactions)

A classic and versatile method for introducing a sulfonyl chloride group onto an aromatic ring is through the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of an amino group to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the sulfonyl chloride. wikipedia.orgnih.gov

This approach has been successfully applied to the synthesis of quinoline sulfonyl chlorides. For example, a preparation method for quinoline-5-sulfonyl chloride involves the diazotization of 5-aminoisoquinoline (B16527) with sodium nitrite (B80452) and concentrated hydrochloric acid, followed by a sulfuryl chloridization reaction with sulfur dioxide in an acetic acid solvent. google.com A similar Sandmeyer-type process is used to produce 4-fluoroisoquinoline-5-sulfonyl chloride from 5-amino-4-fluoroisoquinoline. google.com

Recent advancements in Sandmeyer-type reactions have focused on improving safety and scalability. One such development utilizes DABSO as a stable SO2 surrogate, allowing for the synthesis of sulfonyl chlorides from anilines without the need to preform diazonium salts. organic-chemistry.org This method is compatible with a wide range of anilines and allows for either the isolation of the sulfonyl chloride or its direct conversion to a sulfonamide. organic-chemistry.org

The diazotization of aminopyridines and aminoquinolines can also be performed in a one-pot fashion to yield the corresponding trifluoromethanesulfonates and tosylates. researchgate.net

Oxidative Conversion of Thiol and Disulfide Precursors to Sulfonyl Chlorides

A variety of reagents have been developed for the efficient oxidative chlorination of thiols and disulfides to sulfonyl chlorides. These methods are often characterized by mild reaction conditions, high yields, and short reaction times.

The combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) is a highly effective system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgcapes.gov.brorganic-chemistry.orgnih.gov This method is applicable to a broad range of thiols, including aromatic, heterocyclic, and aliphatic derivatives. organic-chemistry.org

Another efficient reagent system is hydrogen peroxide in the presence of zirconium tetrachloride (H2O2/ZrCl4) . organic-chemistry.orgresearchgate.net This combination provides excellent yields and operates under mild conditions, avoiding the use of harsh reagents. researchgate.net

N-Chlorosuccinimide (NCS) in combination with hydrochloric acid (HCl) also affords the corresponding sulfonyl chlorides from thiols in good yields. organic-chemistry.org NCS, as well as trichloroisocyanuric acid (TCCA), have been shown to be mild and efficient reagents for this transformation. researchgate.netresearchgate.net

Other notable reagents for this conversion include:

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.orgnih.gov

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH). lookchem.com

Oxone in the presence of potassium chloride (KX, where X = Cl). rsc.org

Table of Reagents for Oxidative Chlorination of Thiols/Disulfides

Reagent System Substrate Key Advantages Citations
H₂O₂ / SOCl₂ Thiols Highly reactive, excellent yields, short reaction times organic-chemistry.orgcapes.gov.brorganic-chemistry.orgnih.gov
H₂O₂ / ZrCl₄ Thiols, Disulfides High purity, mild conditions, avoidance of harsh reagents organic-chemistry.orgresearchgate.net
NCS / HCl Thiols Good yields organic-chemistry.org
Nitrate salt / Chlorotrimethylsilane Thiols, Disulfides Mild, efficient, excellent yields organic-chemistry.orgnih.gov
DCDMH Thiols, Disulfides Mild, practical, broad substrate scope lookchem.com
Oxone / KCl Thiols, Disulfides Simple, rapid, uses water as solvent rsc.org
TCCA Thiols, Disulfides Mild, efficient, good-to-excellent yields researchgate.netresearchgate.net
Mechanistic Considerations in Oxidative Sulfonyl Chloride Formation

The synthesis of sulfonyl chlorides via oxidative chlorination is a fundamental transformation in organic chemistry, providing essential intermediates for the production of sulfonamides and other sulfur-containing compounds. rsc.orgorganic-chemistry.org The direct conversion of sulfur-containing functional groups, such as thiols or disulfides, into sulfonyl chlorides involves a complex oxidation and chlorination sequence. organic-chemistry.org

The mechanisms of these oxidations can be intricate and may proceed through multiple pathways, including both radical and dipolar intermediates. stackexchange.com For instance, the oxidation of a thioether can initiate with an electron transfer from the sulfur atom, forming a sulfur-centered radical cation. stackexchange.com In the presence of a nucleophile and a chlorine source, this intermediate can undergo further reactions.

While the specific mechanism for the direct oxidative formation of 5-fluoroquinoline-8-sulfonyl chloride from a corresponding thiol or disulfide is not detailed in the provided literature, general principles of oxidative chlorination offer insight. Reagents such as a combination of hydrogen peroxide and thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) with hydrochloric acid have been shown to effectively convert thiols to sulfonyl chlorides. organic-chemistry.org Another powerful system for this conversion is 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), which serves as a dual-function reagent for oxidative chlorination. rsc.org

Kinetic studies of such reactions sometimes reveal complex behaviors, like sigmoidal product formation curves, which suggest the involvement of autocatalytic steps or the formation of multiple intermediates throughout the reaction course. rsc.org For aromatic and heterocyclic systems, the reaction is further influenced by the electronic properties of the ring, which can affect the reactivity of the sulfur center.

Halogenation of Sulfonic Acids or Their Salts

A common and robust method for preparing aromatic sulfonyl chlorides is the halogenation of the corresponding sulfonic acid or its salt. google.com This two-step approach first involves the sulfonation of the aromatic ring, followed by conversion of the resulting sulfonic acid group into a sulfonyl chloride. google.comgoogle.com

For the synthesis of analogous structures like 4-fluoroisoquinoline-5-sulfonyl halide, a process has been developed that involves reacting 4-fluoroisoquinoline (B1268607) with sulfuric anhydride (B1165640) to form 4-fluoroisoquinoline-5-sulfonic acid. google.com This intermediate can then be treated with a halogenating agent, such as phosphorus pentachloride or phosphorus oxychloride, to yield the desired sulfonyl halide. google.comgoogle.com A significant advantage of this method is the potential to perform both the sulfonation and halogenation steps sequentially in a single reactor, a process known as a "one-pot" synthesis. google.com This approach improves efficiency by avoiding the isolation of the intermediate sulfonic acid. google.comyoutube.com

The choice of halogenating agent and reaction conditions are critical for achieving high yields. For example, the amount of halogenating reagent is typically used in molar excess relative to the starting quinoline or its salt. google.com

Table 1: Reaction Parameters for Halogenation of 4-Fluoroisoquinoline-5-sulfonic acid

Parameter Preferred Condition More Preferred Condition
Halogenating Reagent (molar eq.) 2 to 10 4 to 6
Addition Temperature 10°C to 70°C 20°C to 40°C
Reaction Temperature 40°C to 100°C 60°C to 80°C
Reaction Time 0.2 to 7 hours 1 to 4 hours

Data derived from a process for a closely related isoquinoline (B145761) structure. google.com

This methodology allows for the effective production of the sulfonyl halide, which can be purified by forming an acid addition salt, facilitating separation from positional isomers without requiring column chromatography. google.comgoogle.com

Advanced Synthetic Techniques Relevant to Fluoroquinoline Systems

Modern organic synthesis provides powerful tools for the construction of complex heterocyclic frameworks like fluoroquinolones. Palladium-catalyzed cross-coupling reactions and one-pot sequences are at the forefront of these advanced methods, offering high efficiency and modularity. nih.govnih.gov

Palladium-Catalyzed Synthetic Routes for Quinolone Derivatives

Palladium catalysis has become an indispensable tool for synthesizing quinolone and quinolin-2(1H)-one derivatives. nih.govnih.gov These methods often provide facile routes to a wide variety of substituted quinolones from readily available starting materials. nih.gov

One prominent strategy is the palladium-catalyzed carbonylative annulation. For instance, 2-quinolones can be synthesized from o-iodoanilines, terminal alkynes, and carbon monoxide. nih.gov Similarly, 4-quinolones have been prepared via the palladium-catalyzed oxidative carbonylation of ketones, amines, and carbon monoxide. rsc.org To avoid the use of gaseous carbon monoxide, solid sources like molybdenum hexacarbonyl (Mo(CO)₆) or iron pentacarbonyl (Fe(CO)₅) can be employed. nih.govmdpi.comnih.gov

Other significant palladium-catalyzed reactions for quinolone synthesis include:

Heck Reaction: The reaction of 2-iodoanilines with dimethyl maleate (B1232345) can produce (Z)-acrylic esters, which are key intermediates that cyclize to form 4-carbomethoxy-2-quinolones. nih.gov

Sonogashira Coupling: Carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes is a powerful method for building the quinolone framework. rsc.orgmdpi.comnih.gov

Buchwald-Hartwig Amination: This C-N cross-coupling reaction is often a key step in domino sequences that lead to quinolone products. nih.gov

These catalytic systems demonstrate high functional group tolerance, allowing for the synthesis of complex and densely functionalized quinolone derivatives. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions for Quinolone Synthesis

Reaction Type Key Reactants Catalyst/Reagents Product Type Reference
Carbonylative Annulation o-Iodoaniline, Alkyne, CO source Palladium catalyst 2-Quinolones / 4-Quinolones nih.govmdpi.com
Heck Reaction / Cyclization o-Iodoaniline, Dimethyl maleate Pd(OAc)₂ 4-Carbomethoxy-2-quinolones nih.gov
Carbonylative Sonogashira 2-Iodoaniline, Thiazolylacetylene PdCl₂(dppf) 4-Quinolone derivative rsc.org

One-Pot Reaction Sequences in Fluoroquinoline Synthesis

One-pot syntheses offer significant advantages in terms of operational simplicity, resource efficiency, and time savings by avoiding the isolation and purification of intermediate compounds. youtube.com In the context of fluoroquinoline synthesis, these strategies often combine multiple bond-forming events in a single reaction vessel. nih.govnih.gov

Several palladium-catalyzed processes for quinolone synthesis can be performed as one-pot operations. nih.govnih.gov For example, a three-component reaction involving an o-iodoaniline, a terminal alkyne, and a carbon monoxide source can directly yield the quinolone core in a single step. nih.govnih.gov Another approach involves the palladium-catalyzed synthesis of 1,2-disubstituted 4-quinolones through a one-pot sequence of Buchwald-Hartwig coupling followed by a Michael addition. rsc.org

Non-catalytic one-pot methods have also been developed. A three-component, solvent- and catalyst-free reaction between a dicarbonyl compound, triethyl orthoformate, and an aniline (B41778) derivative can produce quinolones through a domino process involving condensation, nucleophilic substitution, and cyclization steps. acs.org These multi-component reactions are highly modular, allowing for the generation of diverse libraries of quinolone derivatives by simply varying the starting materials. nih.gov The efficiency of these one-pot sequences streamlines the synthesis of complex heterocyclic structures relevant to medicinal and materials chemistry. nih.govnih.gov

Reactivity and Mechanistic Investigations of 5 Fluoroquinoline 8 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core reactivity of 5-fluoroquinoline-8-sulfonyl chloride involves nucleophilic substitution at the tetracoordinate sulfur atom. mdpi.com These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. mdpi.comnih.gov A variety of nucleophiles, including amines, alcohols, thiols, and hydrazine (B178648), can displace the chloride, which functions as an effective leaving group. nih.gov

The reaction of this compound with primary or secondary amines is a standard and efficient method for the synthesis of the corresponding N-substituted 5-fluoroquinoline-8-sulfonamides. researchgate.net This transformation involves the formation of a sulfur-nitrogen bond. tandfonline.com The general method involves combining the sulfonyl chloride with the desired amine, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net

For instance, in syntheses involving related quinoline (B57606) sulfonyl chlorides, the reactions are often carried out in anhydrous acetonitrile (B52724) with an organic base like triethylamine (B128534) serving as the HCl acceptor. iupac.org The use of a base is crucial for driving the reaction to completion. researchgate.net Sulfonyl chlorides are frequently employed as key building blocks in medicinal chemistry due to their reliable reactivity with amines to generate complex sulfonamides. youtube.com

Amine TypeGeneral ReactantProductTypical Conditions
Primary AmineR-NH₂5-Fluoroquinoline-8-SO₂NH-RAnhydrous solvent (e.g., Acetonitrile, THF), Base (e.g., Triethylamine, Pyridine), Room Temperature
Secondary AmineR₂-NH5-Fluoroquinoline-8-SO₂N-R₂Anhydrous solvent (e.g., Acetonitrile, THF), Base (e.g., Triethylamine, Pyridine), Room Temperature

The nucleophilic substitution reaction at the sulfonyl sulfur center for arenesulfonyl chlorides has been investigated through kinetic studies. mdpi.com The chloride-chloride identity exchange reaction in arenesulfonyl chlorides was found to proceed via a single transition state, consistent with an SN2 mechanism. mdpi.com Theoretical studies using density functional theory (DFT) support this mechanistic pathway. mdpi.com

The reactivity of the sulfonyl chloride is significantly influenced by substituents on the aromatic ring. nih.gov Kinetic studies on variously substituted arenesulfonyl chlorides demonstrated that the reaction rates follow the Hammett equation, with a positive ρ-value of +2.02. mdpi.com This positive value indicates that electron-withdrawing groups on the aromatic ring stabilize the transition state and accelerate the rate of nucleophilic attack, a principle that applies to this compound due to the electronegative fluorine atom. mdpi.comnih.gov

The choice of solvent and base is critical in sulfonamide synthesis. iupac.org Anhydrous organic solvents such as acetonitrile or tetrahydrofuran (B95107) (THF) are commonly used in conjunction with organic bases like pyridine (B92270) or triethylamine. researchgate.netiupac.org Pyridine can sometimes serve as both the base and the solvent.

Alternatively, reactions can be performed in aqueous media. youtube.com Studies on the reaction of arenesulfonyl chlorides with a range of primary and secondary amines have revealed pH-yield profiles that suggest the involvement of third-order processes at high pH. youtube.com These reactions, involving the amine, sulfonyl chloride, and hydroxide (B78521) ion, can be highly efficient. youtube.com Indeed, conducting the amidation in a strong aqueous base, such as 1 M sodium hydroxide, can lead to excellent yields of the desired sulfonamide, often with only a small excess of the sulfonyl chloride. youtube.com The tendency for these third-order reactions increases with the hydrophobic character of the amine. youtube.com

This compound reacts with alcohols to form the corresponding sulfonic esters, also known as sulfonates. This process, sometimes referred to as alcohol activation, converts the alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the generated HCl.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. researchgate.net This is followed by the displacement of the chloride ion and deprotonation of the intermediate by the base to yield the final sulfonate ester. A key stereochemical feature of this reaction is the retention of configuration at the alcohol's carbon center, as the carbon-oxygen bond of the alcohol remains intact throughout the transformation.

Aromatic sulfonyl chlorides, such as this compound, can react with thiols (R-SH) to form S-aryl thiosulfonates (Ar-SO₂-S-R). iupac.orgorganic-chemistry.org This reaction involves the formation of a new sulfur-sulfur bond. organic-chemistry.org The process entails the nucleophilic attack of the thiol sulfur atom on the electrophilic sulfur of the sulfonyl chloride, displacing the chloride. These reactions have been reported to proceed under very mild conditions, providing the desired thiosulfonate products in fair to excellent yields. iupac.org

The reaction of sulfonyl chlorides with hydrazine is a well-established method for preparing sulfonyl hydrazides. researchgate.net Specifically, this compound can react with hydrazine, typically in the form of hydrazine monohydrate, to yield 5-fluoroquinoline-8-sulfonyl hydrazide.

Common procedures involve dissolving the sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) and cooling the mixture in an ice bath. researchgate.net The hydrazine hydrate (B1144303) is then added dropwise while maintaining a low temperature (e.g., 0-20°C) to control the exothermic reaction. researchgate.net This method has been used to prepare a variety of aryl and alkyl sulfonyl hydrazides in good yields. researchgate.net

Reactions Involving the Fluoroquinoline Moiety

Functionalization of the Quinolone Core in Sulfonyl Chloride-Containing Structures

The functionalization of the quinoline ring system is a significant area of research in synthetic chemistry, driven by the prevalence of the quinoline scaffold in pharmaceuticals and functional materials. rsc.orgnih.gov While direct studies on the functionalization of the 5-fluoroquinoline (B1202552) core specifically within the context of this compound are not extensively detailed in the reviewed literature, the reactivity of the quinoline nucleus, including its N-oxides, provides a framework for potential transformations. nih.gov The precise and selective introduction of various functional groups can greatly expand the chemical space and enhance the pharmacological profile of quinoline derivatives. rsc.org

The C-H functionalization of quinolines, facilitated by transition metal catalysis, represents a powerful strategy for modification. nih.gov This approach allows for the direct attachment of new substituents to the quinoline core, avoiding the need for pre-functionalized starting materials. For instance, copper-catalyzed C2 sulfonylation of quinoline N-oxides with sulfonyl chlorides has been reported. nih.gov This suggests a potential pathway for further functionalization of the quinoline ring in sulfonyl chloride-containing structures.

Moreover, the synthesis of hybrid molecules incorporating the quinoline scaffold demonstrates another avenue for functionalization. A notable example is the preparation of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamides from their corresponding sulfonyl chlorides. nih.gov These reactions involve the coupling of amines with the sulfonyl chloride group, leaving the quinoline core intact for potential further modifications. nih.gov The introduction of different pharmacophoric systems at various positions of the quinoline core is a common strategy to expand the library of biologically active derivatives. nih.gov

The interaction of fluoroquinolone antibacterial agents with chlorine has been investigated, revealing that the reactivity is highly dependent on the substituents on the quinoline core, particularly the piperazine (B1678402) ring, which is not present in this compound. nih.gov Nevertheless, this highlights that the substituents on the quinoline ring dictate its chemical behavior.

The following table summarizes potential functionalization reactions applicable to the quinolone core in sulfonyl chloride-containing structures, based on general quinoline chemistry.

Reaction TypeReagents and ConditionsPotential Outcome on Fluoroquinoline Core
C-H ArylationAryl bromides, Copper catalystIntroduction of an aryl group at a specific position on the quinoline ring.
C-H SulfonylationSulfonyl chlorides, Copper catalystAddition of a second sulfonyl group to the quinoline nucleus.
HeteroarylationIndoles, Palladium catalyst, OxidantCoupling of a heteroaryl group, such as indole, to the quinoline core.

Broader Reactivity Patterns of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides are versatile and important intermediates in organic synthesis, primarily due to the reactivity of the sulfonyl chloride group. magtech.com.cn They serve as precursors to a wide array of functional groups and can participate in various reaction types. magtech.com.cnnih.gov

Annulation Reactions (e.g., [2+2] Cycloadditions)

Sulfonyl chlorides are known to participate in annulation reactions, particularly [2+2] cycloadditions, with various unsaturated compounds. magtech.com.cn These reactions provide a direct route to four-membered ring systems containing a sulfonyl group. For example, the reaction of alkanesulfonyl chlorides with imines can lead to the formation of β-sultam derivatives. researchgate.net The specific outcome of these reactions, including the stereoselectivity, can be influenced by the substituents on both the sulfonyl chloride and the reaction partner. researchgate.net

Radical-Mediated Transformations

Sulfonyl chlorides can serve as a source of sulfonyl radicals, which can then participate in a variety of transformations. researchgate.net The generation of the sulfonyl radical can be achieved through different methods, and its subsequent reaction with various substrates allows for the formation of new carbon-sulfur bonds. nih.govresearchgate.net These radical reactions have been extensively explored for the synthesis of sulfonylated compounds. researchgate.net For instance, the elimination of a sulfonyl radical is a key step in certain radical cyclization reactions of ene sulfonamides, leading to the formation of polycyclic imines. nih.gov

Ionic Reactions

Sulfonyl chlorides readily undergo a variety of ionic reactions, typically involving nucleophilic attack at the sulfur atom. wikipedia.org Common nucleophiles include water, alcohols, and amines, which lead to the formation of sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.org The reaction with amines, known as the Hinsberg reaction, is a classic method for the derivatization of amines. wikipedia.org

Furthermore, sulfonyl chlorides can participate in Friedel-Crafts reactions with aromatic compounds to form sulfones. wikipedia.org They can also act as a source of a positive chlorine ion (Cl+), enabling them to chlorinate certain substrates. wikipedia.org The table below summarizes some common ionic reactions of sulfonyl chlorides.

NucleophileProductReaction Name/Type
Water (H₂O)Sulfonic Acid (RSO₃H)Hydrolysis
Alcohol (R'OH)Sulfonate Ester (RSO₂OR')Esterification
Amine (R'₂NH)Sulfonamide (RSO₂NR'₂)Hinsberg Reaction
Arene (C₆H₆)Sulfone (RSO₂C₆H₅)Friedel-Crafts Reaction

Utilization as Sources for Sulfenes, Sulfonyl, Sulfenyl, Aryl, and Fluoroalkyl Groups

Sulfonyl chlorides are valuable precursors for a range of functional groups in organic synthesis. magtech.com.cn

Sulfenes: Treatment of alkanesulfonyl chlorides that possess an α-hydrogen with a base can generate highly reactive sulfenes (RCH=SO₂), which can be trapped in situ. wikipedia.org

Sulfonyl Group: As previously mentioned, the primary use of sulfonyl chlorides is to introduce the sulfonyl group (R-SO₂-) into molecules through reactions with nucleophiles. nih.gov

Sulfenyl Group: While sulfonyl chlorides are primarily sources of the sulfonyl group, they can be reduced to form sulfenyl chlorides (RSCl) under certain conditions. wikipedia.org Sulfenyl chlorides themselves are reactive species used to form RS-N and RS-O bonds. wikipedia.org

Aryl Group: Desulfonylation reactions of arylsulfonyl chlorides can provide a route to aryl chlorides or can be used in cross-coupling reactions where the sulfonyl chloride acts as an arylating agent. nih.govwikipedia.org

Fluoroalkyl Groups: While not a direct and general source of fluoroalkyl groups, specific sulfonyl chlorides, such as difluoromethane (B1196922) sulfonyl chloride, can be used to introduce difluoromethyl groups through reductive processes. taylorandfrancis.com

The versatility of sulfonyl chlorides as precursors to these various reactive species underscores their importance in synthetic organic chemistry. magtech.com.cn

Mechanistic Studies of Reaction Pathways

The reactivity of this compound is governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. Mechanistic investigations into the reactions of analogous arenesulfonyl chlorides provide a framework for understanding the potential pathways involved in the reactions of this specific compound. These studies often point towards a bimolecular nucleophilic substitution (Sₙ2-type) mechanism, although the possibility of an addition-elimination mechanism is also considered, particularly with strong nucleophiles.

Elucidation of Intermediates and Transition States

Direct experimental elucidation of intermediates and transition states for the reactions of this compound is not extensively documented in the current body of scientific literature. However, insights can be drawn from studies on structurally related arenesulfonyl chlorides.

For many reactions of sulfonyl chlorides, a concerted Sₙ2-like mechanism is proposed. In this pathway, the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously, proceeding through a single transition state without the formation of a stable intermediate. Kinetic studies on the solvolysis of various benzenesulfonyl chlorides have supported this mechanism. The transition state is thought to possess a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion occupying the axial positions. cdnsciencepub.com The degree of bond formation with the nucleophile and bond breaking with the leaving group in the transition state can be influenced by the nature of the solvent and the substituents on the aromatic ring. cdnsciencepub.commdpi.com

Alternatively, an addition-elimination mechanism can be considered. This pathway involves the initial formation of a pentacoordinate sulfurane intermediate. This intermediate is typically short-lived and would then eliminate the chloride ion in a subsequent step to form the final product. While this mechanism is less commonly proposed for the reactions of sulfonyl chlorides compared to their carboxyl counterparts, it cannot be entirely ruled out, especially with highly reactive nucleophiles. Density functional theory (DFT) studies on the fluoride (B91410) exchange reaction in arenesulfonyl chlorides have suggested the possibility of an addition-elimination mechanism involving a difluorosulfurandioxide intermediate. nih.gov

In the context of this compound, the presence of the electron-withdrawing fluorine atom at the 5-position and the nitrogen atom within the quinoline ring system would influence the electronic properties of the sulfonyl chloride group, potentially affecting the stability of any proposed intermediates and the energy of the transition states.

Computational Insights into Reaction Mechanisms

DFT studies have been instrumental in distinguishing between the Sₙ2 and addition-elimination pathways. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT calculations have indicated that the reaction proceeds via a single transition state, consistent with an Sₙ2 mechanism. nih.gov These computational models allow for the visualization of the transition state geometry and the calculation of activation energies, which can be correlated with experimental kinetic data.

Computational models for related compounds have shown that the structure of the transition state can vary. For example, in the solvolysis of arenesulfonyl chlorides, the transition state can range from "loose" (more Sₙ1-like with significant charge separation) to "tight" (more Sₙ2-like with a more compact structure), depending on the substituents on the aryl ring and the solvent. mdpi.com For this compound, the electron-withdrawing nature of the fluoro group and the quinoline nitrogen would likely favor a more "tight" transition state in nucleophilic substitution reactions.

Furthermore, computational chemistry can predict the influence of substituents on reactivity. The Hammett equation has been successfully applied in computational studies of arenesulfonyl chlorides to correlate reaction rates with the electronic effects of substituents, showing a positive ρ-value that indicates the reaction is facilitated by electron-withdrawing groups. nih.gov This suggests that the fluoro substituent in this compound would enhance its reactivity towards nucleophiles compared to the unsubstituted quinoline-8-sulfonyl chloride.

Derivatization Strategies and Synthetic Applications of 5 Fluoroquinoline 8 Sulfonyl Chloride

Construction of Chemically Diverse Sulfonamide Libraries

5-Fluoroquinoline-8-sulfonyl chloride is a key reagent in the generation of extensive sulfonamide libraries. The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide array of primary and secondary amines, leading to the formation of a diverse range of sulfonamide derivatives. This approach has been instrumental in the exploration of new chemical entities with potential biological activities. The synthesis typically involves the reaction of this compound with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct.

The reactivity of the amine and the steric and electronic nature of its substituents play a crucial role in the outcome of the sulfonamide synthesis. Electron-donating groups on the amine can enhance its nucleophilicity, leading to faster reaction rates, while bulky substituents near the amino group can hinder the reaction, resulting in lower yields. For instance, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with various primary amines is facilitated by the electron-withdrawing nitro group at the 8-position, which activates the C-7 position for nucleophilic aromatic substitution. mdpi.com The choice of solvent and base is also critical in optimizing the reaction conditions to achieve high yields of the desired sulfonamides.

Table 1: Examples of Amines Used in the Synthesis of Fluoroquinolone Sulfonamide Derivatives

Amine Resulting Derivative Class Reference
Substituted Anilines N-Aryl Sulfonamides mdpi.com
Amino Acids N-Acyl Sulfonamides mdpi.com
Aliphatic Amines N-Alkyl Sulfonamides mdpi.com

This table is interactive. Click on the headers to sort the data.

The this compound scaffold serves as a valuable building block for the creation of hybrid molecules that combine the structural features of fluoroquinolones and sulfonamides. nih.gov This strategy aims to develop novel compounds with potentially enhanced or synergistic biological activities. By reacting this compound with molecules already possessing biological relevance, researchers can generate complex architectures. For example, sulfanilyl fluoroquinolones (NSFQs) are considered hybrid drugs incorporating both sulfonamide and fluoroquinolone moieties. nih.gov This approach has led to the development of compounds with potent in vitro activity against gram-positive bacteria. nih.gov

Synthesis of Fluoroquinoline-Containing Sulfonate Esters

In addition to sulfonamides, this compound is a precursor for the synthesis of fluoroquinoline-containing sulfonate esters. These esters are formed through the reaction of the sulfonyl chloride with various alcohols or phenols. The reaction is typically carried out in the presence of a base to facilitate the formation of the sulfonate ester linkage. This method provides a straightforward route to a class of compounds with potential applications in various fields of chemistry. A general method for synthesizing sulfonate esters involves the iodine-induced cross-coupling of sodium sulfinates with phenols, offering a cost-effective and efficient alternative. rsc.org

Role as a Precursor for Introducing Fluoroquinoline-8-sulfonyl or Related Moieties into Target Molecules

The fluoroquinoline-8-sulfonyl chloride moiety is a valuable synthon for introducing the fluoroquinoline-8-sulfonyl group into a wide range of target molecules. This is particularly relevant in medicinal chemistry, where the fluoroquinolone core is a well-established pharmacophore. The reactivity of the sulfonyl chloride allows for its conjugation to various molecular scaffolds, thereby modifying their physicochemical and biological properties. For example, the related 8-hydroxyquinoline-5-sulfonyl chloride is a precursor for synthesizing sulfonamide derivatives that exhibit anticancer and antibacterial activities.

Strategies for Analytical Derivatization

In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic separation of analytes. While specific examples for this compound are not prevalent in the provided search results, the general principle of using sulfonyl chlorides for derivatization is well-established. For instance, in the analysis of fluoroquinolone antibiotic residues in milk products, signal derivatization based on mathematical methods has been used to improve chromatographic resolution. researchgate.net This suggests that this compound could potentially be used as a derivatizing agent for compounds containing suitable functional groups (e.g., amines, phenols) to improve their detection by techniques such as HPLC with fluorescence or UV detection.

Advanced Analytical and Computational Characterization of 5 Fluoroquinoline 8 Sulfonyl Chloride Derivatives

Spectroscopic Characterization Methodologies

The precise identification and structural confirmation of newly synthesized 5-Fluoroquinoline-8-sulfonyl chloride derivatives rely on a suite of spectroscopic techniques. These methods provide invaluable information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. It provides data on the chemical environment of individual nuclei, enabling the comprehensive mapping of molecular structures.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural elucidation for derivatives of this compound. nih.gov The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons and carbons, respectively.

In the ¹H NMR spectra of quinoline (B57606) derivatives, protons on the aromatic rings typically resonate in the downfield region (around 7-9 ppm) due to the deshielding effect of the ring currents. The specific substitution pattern on the quinoline ring and the nature of the groups attached to the sulfonyl chloride moiety will influence the exact chemical shifts and coupling constants (J), providing a unique fingerprint for each derivative. For instance, in a related compound, 4-methyl-benzenesulfonyl fluoride (B91410), the aromatic protons appear as doublets at δ 7.89 and 7.42 ppm. rsc.org

¹³C NMR spectra provide complementary information, with the carbon atoms of the quinoline ring appearing in the aromatic region (typically 110-160 ppm). The carbon atom attached to the fluorine (C-5) will exhibit a characteristic large coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of the fluorine atom. Similarly, the carbon atom bonded to the sulfonyl group (C-8) will also show a distinct chemical shift. Theoretical calculations using methods like the GIAO (Gauge-Including Atomic Orbital) approach at the HF/6-31++G(d,p) level of theory can be employed to predict and help interpret these chemical shifts.

A representative dataset for a hypothetical 5-Fluoroquinoline-8-sulfonamide derivative is presented below:

Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm)
H-28.95 (dd, J = 4.2, 1.7 Hz)C-2151.2
H-37.60 (dd, J = 8.5, 4.2 Hz)C-3122.5
H-49.10 (dd, J = 8.5, 1.7 Hz)C-4137.0
H-67.80 (t, J = 8.0 Hz)C-4a129.8
H-78.30 (d, J = 8.0 Hz)C-5158.5 (d, ¹JCF = 255 Hz)
--C-6118.0 (d, ²JCF = 22 Hz)
--C-7130.5 (d, ⁴JCF = 3 Hz)
--C-8135.0 (d, ³JCF = 5 Hz)
--C-8a148.3
Note: Data is illustrative and based on typical values for similar structures.
Two-Dimensional NMR Experiments (e.g., HSQC, HMBC) for Connectivity Assignments

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the connectivity of atoms. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. For this compound derivatives, HSQC spectra would show correlations between each proton and the carbon it is attached to, allowing for the definitive assignment of the ¹H and ¹³C signals for the CH groups in the quinoline ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound and its derivatives, the IR spectrum would exhibit characteristic absorption bands:

Functional Group Characteristic Absorption (cm⁻¹)
S=O (asymmetric stretch)1375 - 1350
S=O (symmetric stretch)1180 - 1160
C-F (stretch)1100 - 1000
C=N (in quinoline ring)1620 - 1590
C=C (aromatic)1600 - 1450
S-Cl (stretch)~700
Note: The exact positions of these bands can vary slightly depending on the specific molecular structure and its environment.

The presence of strong absorption bands in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹ is a clear indication of the sulfonyl group. nih.gov The C-F stretching vibration would also be a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₉H₅ClFNO₂S.

In the analysis of derivatives, HRMS is crucial for verifying the successful incorporation of various substituents. For example, when this compound is reacted with an amine to form a sulfonamide, HRMS can confirm the new molecular formula and thus the successful reaction. nih.gov The observed exact mass is compared to the calculated mass for the expected product, and a close match provides strong evidence for its formation. rsc.org

The following table shows the predicted exact masses for this compound and a hypothetical sulfonamide derivative.

Compound Molecular Formula Calculated Exact Mass (m/z)
This compoundC₉H₅ClFNO₂S244.9714
5-Fluoro-N-methylquinoline-8-sulfonamideC₁₀H₉FN₂O₂S256.0372

The combination of these advanced spectroscopic techniques provides a comprehensive and detailed characterization of this compound and its derivatives, which is essential for understanding their chemical properties and for the development of new and innovative applications.

Electron Impact Mass Spectrometry (EIMS) for Fragmentation Analysis

The EIMS spectrum of the non-fluorinated parent compound, quinoline-8-sulfonyl chloride, provides a valuable reference. The primary fragmentation of quinoline involves the loss of HCN, leading to the formation of a C8H6˙+ fragment ion. rsc.org For sulfonamides, characteristic fragmentation includes the loss of SO and SO2. youtube.com

For this compound, the molecular ion peak (M+) would be expected at m/z 245, corresponding to its molecular weight. The fragmentation process would likely involve several key pathways:

Loss of the Sulfonyl Chloride Group: A primary fragmentation would be the cleavage of the C-S bond, leading to the loss of the ·SO2Cl radical and the formation of a 5-fluoroquinoline (B1202552) cation at m/z 147.

Loss of SO2: The molecular ion could lose a molecule of sulfur dioxide (SO2), a common fragmentation for sulfonyl compounds, resulting in a fragment ion at m/z 181.

Loss of Chlorine: Cleavage of the S-Cl bond would lead to a fragment at m/z 210.

Quinoline Ring Fragmentation: Similar to quinoline, the fluorinated quinoline ring could undergo fragmentation, such as the loss of HCN, although the presence of the fluorine atom might alter the relative abundance of the resulting fragments.

A hypothetical fragmentation table for this compound is presented below, based on these established principles.

Fragment Ion (m/z) Proposed Structure/Lost Neutral(s) Predicted Relative Intensity
245[C9H5ClFNO2S]+ (Molecular Ion)Moderate
210[C9H5FNO2S]+ (M - Cl)Low
181[C9H5ClFN]+ (M - SO2)High
147[C9H5FN]+ (5-Fluoroquinoline cation)High
120[C8H4F]+ (Fragment from quinoline ring)Moderate
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation, identification, and purity assessment of compounds in complex mixtures. For this compound, a reverse-phase HPLC method coupled with a mass spectrometer would be suitable for analysis.

A typical LC-MS method would employ a C18 column with a gradient elution profile. The mobile phase would likely consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute the compound of interest. The use of formic acid helps to improve the peak shape and ionization efficiency in the mass spectrometer. jfda-online.comresearchgate.netnih.govyoutube.com

The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would be operated in positive ion mode using electrospray ionization (ESI). In this mode, the protonated molecule [M+H]+ would be observed at m/z 246. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the parent ion and any observed fragments, providing a high degree of confidence in the identification. nih.gov

The purity of a sample of this compound can be determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all observed peaks. A well-optimized method should provide a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

A proposed set of LC-MS parameters for the analysis of this compound is outlined in the table below.

Parameter Condition
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range m/z 50-500

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the weight percentage of its constituent elements. For this compound (C9H5ClFNO2S), the theoretical elemental composition can be calculated from its atomic weights. Experimental values are then obtained using an elemental analyzer and compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and elemental composition. nih.govnih.gov

While specific experimental data for this compound is not available in the provided search results, the table below presents the theoretical elemental composition alongside hypothetical experimental results that would be expected for a pure sample.

Element Theoretical % Hypothetical Experimental %
Carbon (C)44.0044.05
Hydrogen (H)2.062.08
Chlorine (Cl)14.4914.45
Fluorine (F)7.767.72
Nitrogen (N)5.725.70
Oxygen (O)13.0813.05
Sulfur (S)13.0813.01

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the properties of molecules at the atomic and electronic levels, complementing experimental data and aiding in the prediction of molecular behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the electronic structure and predict the reactivity of this compound. bohrium.comresearchgate.netrsc.orgnih.govphyschemres.org These calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing sulfonyl chloride and fluorine groups are expected to significantly influence the electronic properties of the quinoline ring system.

The table below summarizes key electronic properties that could be predicted for this compound using DFT calculations.

Property Predicted Value/Observation
HOMO Energy -7.5 eV
LUMO Energy -2.0 eV
HOMO-LUMO Gap 5.5 eV
Dipole Moment ~4.5 D
MEP Negative potential around the nitrogen and oxygen atoms; positive potential around the sulfonyl group and hydrogen atoms.

Conformation Analysis and Energy Minimization

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary conformational flexibility lies in the orientation of the sulfonyl chloride group relative to the quinoline ring. Molecular mechanics or DFT calculations can be used to perform a systematic search of the conformational space and identify the global energy minimum. bohrium.comnih.govacs.org

The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. It is anticipated that the sulfonyl chloride group will adopt a staggered conformation relative to the adjacent C-H bond on the quinoline ring to minimize steric repulsion. The planarity of the quinoline ring will likely be maintained. Understanding the preferred conformation is crucial for interpreting spectroscopic data and predicting intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. rsc.org

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the S=O stretching frequencies of the sulfonyl group, C-F stretching, and various vibrations of the quinoline ring.

The table below presents a hypothetical comparison of theoretical and experimental spectroscopic data for this compound.

Spectroscopic Data Theoretical Prediction (DFT) Expected Experimental Value
UV-Vis λmax 280 nm, 320 nm~285 nm, ~325 nm
IR (S=O stretch) 1370 cm-1, 1180 cm-1~1365 cm-1, ~1175 cm-1
IR (C-F stretch) 1250 cm-1~1245 cm-1

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-fluoroquinoline-8-sulfonyl chloride, and how can purity be verified?

  • Methodology : The synthesis typically involves sulfonation of 5-fluoroquinoline using chlorosulfonic acid under controlled anhydrous conditions, followed by isolation via precipitation or solvent extraction. Purity verification requires a combination of techniques:

  • HPLC (High-Performance Liquid Chromatography) with UV detection to assess organic impurities.
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents.
  • Elemental analysis to validate stoichiometric ratios of C, H, N, S, and Cl.
    • Safety Note : Due to the reactivity of sulfonyl chlorides, conduct reactions in a fume hood with appropriate PPE (gloves, goggles) to avoid hydrolysis or exothermic side reactions .

Q. What solvent systems are optimal for storing this compound to prevent decomposition?

  • Methodology : Stability tests under varying conditions (temperature, humidity, light) are critical.

  • Storage : Use anhydrous, aprotic solvents like dichloromethane or tetrahydrofuran (THF) under inert gas (N₂/Ar) at –20°C.
  • Decomposition Monitoring : Track sulfonic acid formation via FTIR (peaks at 1180–1200 cm⁻¹ for S=O stretching) or colorimetric assays .

Q. How can researchers safely handle this compound to avoid unintended reactions during functionalization?

  • Methodology :

  • Quenching Protocols : Pre-test quenching agents (e.g., ice-cold water, sodium bicarbonate) to neutralize excess reagent.
  • Reaction Monitoring : Use TLC or in-situ Raman spectroscopy to detect intermediates and optimize reaction times.
  • Byproduct Analysis : Employ GC-MS to identify volatile degradation products, such as SO₂ or HCl .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Use DFT (Density Functional Theory) to calculate partial charges on the sulfonyl group and fluorine’s inductive effects.
  • Kinetic Studies : Compare reaction rates with structurally analogous compounds (e.g., 5-chloro derivatives) under identical conditions.
  • Substituent Screening : Test reactions with nucleophiles of varying bulk (e.g., aniline vs. tert-butylamine) to isolate steric hindrance effects .

Q. What strategies resolve contradictions in reported catalytic activity when using this compound as a coupling reagent?

  • Methodology :

  • Controlled Replication : Repeat published protocols while strictly controlling variables (moisture levels, catalyst purity).
  • Advanced Characterization : Use XPS (X-ray Photoelectron Spectroscopy) to analyze surface oxidation states of metal catalysts.
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. MALDI-TOF) to rule out instrumentation bias .

Q. How does the compound’s stability vary under photolytic vs. thermal conditions, and what degradation pathways dominate?

  • Methodology :

  • Accelerated Aging Studies : Expose samples to UV light (254 nm) and elevated temperatures (40–80°C), then analyze via:
  • HPLC-ESI-MS to identify photoproducts (e.g., quinoline ring-opening products).
  • TGA-DSC (Thermogravimetric Analysis-Differential Scanning Calorimetry) to map thermal decomposition thresholds.
  • Pathway Elucidation : Use isotopic labeling (e.g., ³⁵S) to trace sulfonyl group fate during degradation .

Key Considerations for Publication

  • Data Reproducibility : Document all experimental parameters (e.g., humidity during synthesis, vial material) to enable replication .
  • Ethical Reporting : Disclose any deviations from standard protocols and their potential impact on results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.